![molecular formula C34H34N4O8 B14410672 N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] CAS No. 85513-24-2](/img/structure/B14410672.png)
N,N'-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a butane-1,4-diyl backbone with two benzamide groups, each substituted with benzyloxy, methyl, and nitro groups. Its intricate structure makes it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Groups: The initial step involves the nitration of 4-methyl-2-nitrobenzoic acid, followed by esterification to form the corresponding methyl ester.
Benzyloxy Substitution: The methyl ester undergoes a substitution reaction with benzyl alcohol in the presence of a suitable catalyst to form the benzyloxy derivative.
Coupling with Butane-1,4-diamine: The final step involves coupling the benzyloxy derivative with butane-1,4-diamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be oxidized to form different oxidation states.
Substitution: The benzyloxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines.
Aplicaciones Científicas De Investigación
N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates, which can interact with biological molecules. The benzyloxy groups may enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-(Butane-1,4-diyl)bis[3-(4-hydroxyphenyl)-N-(3-{[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino}propyl)prop-2-enamide]
- Diphenyl-but-3-en-1-yne
- Butane-1,4-diyl bis(furan-2-carboxylate)
Uniqueness
N,N’-(Butane-1,4-diyl)bis[3-(benzyloxy)-4-methyl-2-nitrobenzamide] is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both benzyloxy and nitro groups makes it versatile for various chemical transformations and applications.
Propiedades
Número CAS |
85513-24-2 |
|---|---|
Fórmula molecular |
C34H34N4O8 |
Peso molecular |
626.7 g/mol |
Nombre IUPAC |
4-methyl-N-[4-[(4-methyl-2-nitro-3-phenylmethoxybenzoyl)amino]butyl]-2-nitro-3-phenylmethoxybenzamide |
InChI |
InChI=1S/C34H34N4O8/c1-23-15-17-27(29(37(41)42)31(23)45-21-25-11-5-3-6-12-25)33(39)35-19-9-10-20-36-34(40)28-18-16-24(2)32(30(28)38(43)44)46-22-26-13-7-4-8-14-26/h3-8,11-18H,9-10,19-22H2,1-2H3,(H,35,39)(H,36,40) |
Clave InChI |
ZICYAGCCPQROSL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C=C1)C(=O)NCCCCNC(=O)C2=C(C(=C(C=C2)C)OCC3=CC=CC=C3)[N+](=O)[O-])[N+](=O)[O-])OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


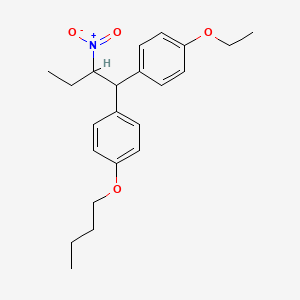
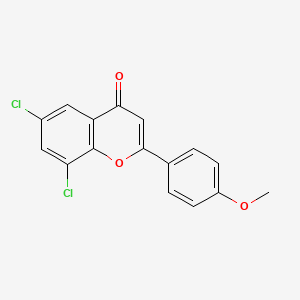

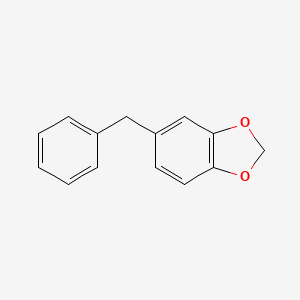

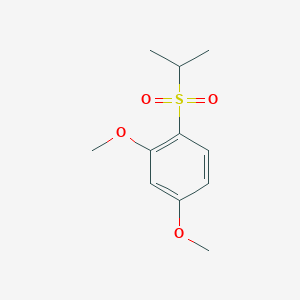

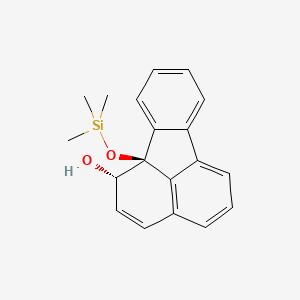
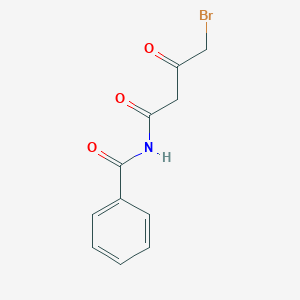
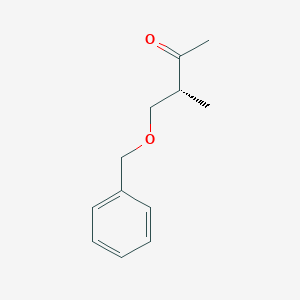
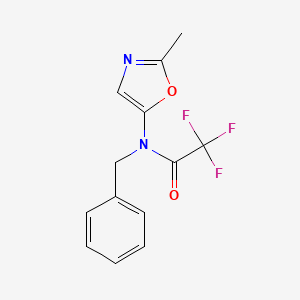
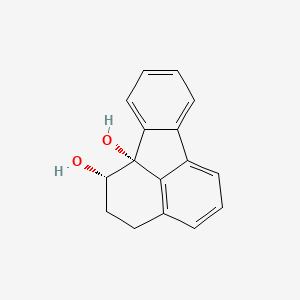
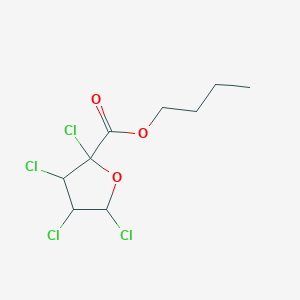
![1,6,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14410683.png)
